3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid
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Overview
Description
3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, featuring a methoxycarbonyl group and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then subjected to a Friedel-Crafts alkylation reaction using isopropyl chloride and aluminum chloride as the catalyst to introduce the isopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) are employed.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Conversion to 3-(hydroxymethyl)-5-(propan-2-yl)benzoic acid.
Substitution: Introduction of halogenated derivatives or other substituted benzoic acids.
Scientific Research Applications
3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(methoxycarbonyl)-4-(propan-2-yl)benzoic acid
- 3-(methoxycarbonyl)-5-(methyl)benzoic acid
- 3-(ethoxycarbonyl)-5-(propan-2-yl)benzoic acid
Uniqueness
3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid is unique due to the specific positioning of the methoxycarbonyl and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
1211582-68-1 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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